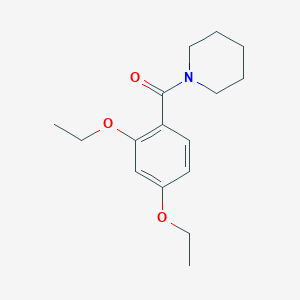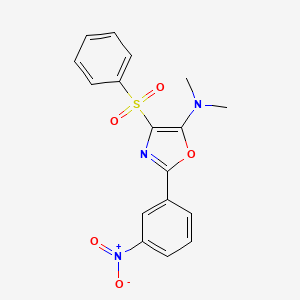
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide
描述
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide, also known as OBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. OBA is a benzoxazine derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development.
作用机制
The exact mechanism of action of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Inflammation studies have suggested that 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Furthermore, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been found to modulate the levels of reactive oxygen species, which are involved in various disease processes.
Biochemical and Physiological Effects
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been found to inhibit cell proliferation, induce apoptosis, and suppress tumor growth. In inflammation studies, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway. Additionally, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been investigated for its neuroprotective effects, including the prevention of oxidative stress and the inhibition of neuroinflammation.
实验室实验的优点和局限性
One of the major advantages of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide is its versatility in terms of its potential therapeutic applications. 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development. However, one of the limitations of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide and its potential side effects.
未来方向
There are several future directions for research on 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide and its potential side effects. Furthermore, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide could be investigated for its potential applications in other diseases, such as cardiovascular disease and diabetes. Finally, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide could be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
科学研究应用
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. Inflammation studies have demonstrated that 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-11-10-13-6-2-1-3-7-13)12-15-18(22)23-16-9-5-4-8-14(16)20-15/h1-9,15,20H,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNULOHZAQNEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)OC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)-N-(2-phenylethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzamide](/img/structure/B4756828.png)
![2-(4-morpholinyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4756833.png)
![N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4756838.png)
![N-cyclopropyl-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4756854.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4756856.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4756861.png)
![N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4756871.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-N'-1-naphthylurea](/img/structure/B4756893.png)
![6-({[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4756899.png)

![N-(4-chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4756929.png)
![3-butyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4756930.png)